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Compound of Interest

Compound Name: 5-Fluoroisoquinoline

Cat. No.: B1369514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-
Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry
and materials science. This document compiles available data on its fundamental physical
characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 5-Fluoroisoquinoline is presented
below.
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Property Value Reference
Molecular Formula CoHeFN [1]
Molecular Weight 147.15 g/mol [1]
Appearance Off-White Solid

CAS Number 394-66-1 [11[2]
IUPAC Name 5-fluoroisoquinoline [1][3]
Synonyms 5-FLUORO-ISOQUINOLINE [1][2]

InChl=1S/C9HBFN/c10-9-3-1-
InChl [1][3]
2-7-6-11-5-4-8(7)9/h1-6H

YZPWGDDACXZRFI-
InChlKey [11[3]
UHFFFAOYSA-N

C1=CC2=C(C=CN=C2)C(=C1)
SMILES c [1]

Experimental Data

While specific experimentally determined values for the melting point, boiling point, and
solubility of 5-Fluoroisoquinoline are not readily available in the cited literature, data for
structurally related compounds and general principles of solubility can provide valuable
insights.

Melting and Boiling Points:

Explicit melting and boiling points for 5-Fluoroisoquinoline are not detailed in the provided
search results. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride
hydrochloride, is noted to have a predicted boiling point of 497.2 £ 55.0 °C[4]. It is important to
note that this is a different molecule and this value should be used with caution as an estimate
for 5-Fluoroisoquinoline.

Solubility:
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Detailed solubility data for 5-Fluoroisoquinoline in various solvents is not specified. However,
a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is soluble in
DMSOI4]. Generally, isoquinoline and its derivatives exhibit solubility in polar organic solvents.

Spectroscopic Data

Detailed spectroscopic data for 5-Fluoroisoquinoline is not available in the search results.
However, data for the parent compound, isoquinoline, and other fluorinated isoquinoline
derivatives can serve as a useful reference for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: For the parent isoquinoline, aromatic protons typically appear in the range of 6 7.5-
9.3 ppm. The introduction of a fluorine atom at the 5-position is expected to introduce
coupling and cause shifts in the signals of nearby protons.

e 13C NMR: The carbon atoms in the isoquinoline ring system typically resonate between o
120-155 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond
C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum of isoquinoline shows characteristic peaks for aromatic C-H stretching above
3000 cm~1, C=C and C=N stretching vibrations in the 1650-1400 cm~! region, and C-H out-of-
plane bending vibrations in the 900-675 cm~! region[5][6][7]. The presence of a C-F bond in 5-
Fluoroisoquinoline would be expected to show a strong absorption band in the 1400-1000
cm~! region.

Mass Spectrometry (MS):

The mass spectrum of isoquinoline shows a prominent molecular ion peak (M*) at m/z 129[8].
For 5-Fluoroisoquinoline, the molecular ion peak is expected at m/z 147, corresponding to its
molecular weight.

Experimental Protocols
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The following are detailed methodologies for the determination of key physical and
spectroscopic properties of 5-Fluoroisoquinoline.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point
apparatus.

Protocol:

e Ensure the 5-Fluoroisoquinoline sample is dry and finely powdered.

e Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.
o Place the capillary tube in the heating block of the melting point apparatus.

o Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting
point.

e Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

» Record the temperature at which the first liquid appears and the temperature at which the
entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

1H and 3C NMR Spectroscopy Protocol:

» Dissolve approximately 5-10 mg of 5-Fluoroisoquinoline in a suitable deuterated solvent
(e.g., CDCIs, DMSO-ds) in an NMR tube.

e Acquire the *H NMR spectrum. Typical parameters include a sufficient number of scans to
obtain a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic
regions, and a relaxation delay of 1-5 seconds.

e Acquire the proton-decoupled 3C NMR spectrum. This typically requires a larger number of
scans due to the lower natural abundance of 13C.
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e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectra using the residual solvent peak.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 5-Fluoroisoquinoline sample onto the ATR crystal,
ensuring good contact.

o Apply pressure using the anvil to ensure uniform contact between the sample and the
crystal.

e Acquire the IR spectrum of the sample over a typical range of 4000-400 cm~1.

e The instrument software will automatically subtract the background spectrum from the
sample spectrum.

Electron lonization (El) Mass Spectrometry Protocol:

¢ Introduce a small amount of the 5-Fluoroisoquinoline sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

 lonize the sample using a standard electron energy of 70 eV in the ion source.
o Accelerate the resulting ions into the mass analyzer.
e Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

e The resulting mass spectrum will show the relative abundance of ions as a function of their
mass-to-charge ratio.

Visualizations
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The following diagram illustrates a general workflow for the determination of the physical
properties of an organic compound like 5-Fluoroisoquinoline.

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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